molecular formula C13H15NO3S2 B2751437 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 2034565-92-7

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2751437
CAS No.: 2034565-92-7
M. Wt: 297.39
InChI Key: BLJNXMLBKZZCEO-UHFFFAOYSA-N
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Description

The compound features a thiophene-2-carboxamide core substituted with a hydroxyethoxy-thiophenylethyl side chain. This combination of hydrophilic (hydroxyethoxy) and hydrophobic (thiophene) groups suggests tunable solubility and bioavailability, which are critical for pharmaceutical applications. Similar compounds, such as N-(2-nitrophenyl)thiophene-2-carboxamide (), exhibit biological activities like genotoxicity and antimicrobial effects, implying that the target compound may share functional relevance in medicinal chemistry .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-4-5-17-11(10-3-7-18-9-10)8-14-13(16)12-2-1-6-19-12/h1-3,6-7,9,11,15H,4-5,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJNXMLBKZZCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with an appropriate reagent to form an activated ester or acid chloride.

    Nucleophilic Substitution: The activated intermediate then undergoes nucleophilic substitution with 2-(2-hydroxyethoxy)ethylamine, resulting in the formation of the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene rings and carboxamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiophene Carboxamide Derivatives

Compound Name Molecular Formula Key Substituents Synthesis Method Biological/Physicochemical Properties Source
N-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide C₁₄H₁₆N₂O₃S₂ (inferred) Hydroxyethoxy, thiophen-3-yl ethyl Likely amide coupling (inferred) Potential solubility from hydroxyethoxy N/A
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-Nitrophenyl Acyl chloride + 2-nitroaniline in MeCN Genotoxicity; weak C–H⋯O/S interactions
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ 3-Cyanothiophene, thiophen-2-yl Two-step: acetyl chloride + aminothiophene Intermediate for bioactive thiophenes
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Nitrothiophene, thiazolyl, trifluoromethyl HATU-mediated coupling Narrow-spectrum antibacterial activity
(S)-3-((4-Chlorobenzyl)oxy)-N-(1-phenylethyl)thiophene-2-carboxamide C₂₅H₂₃ClN₂O₂S 4-Chlorobenzyloxy, phenylethyl Not specified High purity (98+%)

Structural and Electronic Comparisons

  • Substituent Effects: The hydroxyethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in or cyano in ), which may reduce electrophilicity and enhance solubility. The trifluoromethyl and nitro groups in ’s derivatives increase lipophilicity and antibacterial potency . The dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (13.5°–16.1°) influence crystal packing and intermolecular interactions, a factor relevant to the target compound’s solid-state behavior .
  • Synthetic Pathways :

    • Amide bond formation via acyl chloride intermediates is common (e.g., ). The target compound may require similar steps but with a hydroxyethoxy-containing amine.
    • employs HATU coupling for nitrothiophene-thiazole hybrids, suggesting advanced methods for sterically hindered amides .

Q & A

Q. What are the typical synthetic routes for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound likely involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between thiophene-2-carboxylic acid derivatives and amine intermediates, using coupling agents like EDCI or HOBt .
  • Functional group protection : Hydroxyethoxy groups may require protection (e.g., with tert-butyldimethylsilyl ether) during synthesis to prevent side reactions .
  • Catalysis : Palladium-based catalysts facilitate cross-coupling reactions for thiophene ring functionalization, with dichloromethane or ethanol as solvents . Critical conditions include temperature control (reflux for 1–24 hours), inert atmospheres (N₂/Ar), and purification via column chromatography or HPLC .

Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with 2D experiments (COSY, HSQC) resolving connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and purity .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .
  • Infrared Spectroscopy (IR) : Validates functional groups (amide C=O at ~1650 cm⁻¹, hydroxy O-H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for thiophene-containing carboxamides?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) arise from differences in assay conditions or structural analogs. Methodological solutions include:

  • Standardized assays : Reproduce studies under controlled conditions (e.g., pH, temperature, cell lines) .
  • Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT/XTT) to confirm mechanisms .
  • Structural analysis : Compare crystallographic data or computational models to identify substituent effects on activity .

Q. How can computational chemistry predict the interaction mechanisms of this compound with biological targets?

Computational approaches include:

  • Molecular Docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock or Schrödinger .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability and key residues (e.g., hydrogen bonds with catalytic lysine) .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to correlate reactivity with bioactivity . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity .

Q. What methodologies assess the compound's potential in material science, such as organic electronics?

Key techniques include:

  • UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra to evaluate π-conjugation and bandgap properties .
  • Cyclic Voltammetry : Determines redox behavior and charge transport capabilities .
  • DFT Calculations : Predict electronic properties (e.g., charge mobility) for applications in OLEDs or photovoltaics .
  • Thin-Film Characterization : Use AFM or SEM to analyze morphology and crystallinity in device fabrication .

Methodological Notes

  • Synthesis Optimization : For improved yields, explore microwave-assisted synthesis to reduce reaction times .
  • Data Reproducibility : Document solvent purity, catalyst lot numbers, and NMR calibration standards to minimize variability .
  • Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically compare published bioactivity datasets .

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